molecular formula C6H4BrN3 B1375682 6-ブロモ-1H-ピラゾロ[3,4-b]ピリジン CAS No. 934560-92-6

6-ブロモ-1H-ピラゾロ[3,4-b]ピリジン

カタログ番号: B1375682
CAS番号: 934560-92-6
分子量: 198.02 g/mol
InChIキー: GRLXWXRTASHOBS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-1H-pyrazolo[3,4-b]pyridine is a chemical compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 6-Bromo-1H-pyrazolo[3,4-b]pyridine, has been reported in the literature . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1H-pyrazolo[3,4-b]pyridine consists of a pyrazolo ring fused with a pyridine ring, with a bromine atom attached to the 6th carbon of the fused ring system .


Chemical Reactions Analysis

The literature data on microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives, including multicomponent reactions and synthesis of pyrazolo[3,4-b]-pyridines which are fragments of polycyclic structures, have been summarized .


Physical And Chemical Properties Analysis

6-Bromo-1H-pyrazolo[3,4-b]pyridine is a solid substance that should be stored in an inert atmosphere at 2-8°C .

科学的研究の応用

薬理学的特性

6-ブロモ-1H-ピラゾロ[3,4-b]ピリジン誘導体は、幅広い薬理学的特性について研究されています。 これらは、カルタゾラート、トラカゾラート、エタゾラートなどの不安解消薬の一部であり、リオシグアートなどの薬物による肺高血圧の治療にも使用されます .

脂質異常症治療のためのPPARα活性化

これらの化合物は、脂質異常症の治療において重要なPPARαアゴニストの骨格として機能します。 これらは、脂質とグルコースの代謝、脂肪生成、および炎症に重要な役割を果たすペルオキシソーム増殖因子活性化受容体を活性化するのに役立ちます .

蛍光特性

合成された6-ブロモ-1H-ピラゾロ[3,4-b]ピリジン化合物の蛍光特性が評価されています。これらの化合物は、DMSO中またはUV光の下で強い蛍光を示し、視覚的に区別できます。 これにより、蛍光特性を必要とするさまざまなアプリケーションで役立ちます .

生物医学的用途

30万を超える1H-ピラゾロ[3,4-b]ピリジンが、その生物医学的用途について記述されています。 これらの化合物は、2つの可能な互変異性体を示し、現在までに数多くの参考文献や特許に含まれています .

合成戦略

6-ブロモ-1H-ピラゾロ[3,4-b]ピリジン誘導体の合成戦略とアプローチに関する2017年から2021年までの包括的なデータが体系化されています。 合成方法は、その利点と欠点とともに考慮されます .

マイクロ波支援合成

これらの誘導体のマイクロ波支援合成に関する文献データは、2015年以降に要約されています。 これには、多成分反応と、多環式構造の断片であるピラゾロ[3,4-b]-ピリジンの合成が含まれます .

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

将来の方向性

Pyrazolo[3,4-b]pyridine derivatives, including 6-Bromo-1H-pyrazolo[3,4-b]pyridine, have been synthesized and evaluated as TRK inhibitors . These compounds have potential for further exploration in the field of medicinal chemistry .

生化学分析

Biochemical Properties

6-Bromo-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs) . TRKs are involved in the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby preventing the downstream signaling pathways that promote cell proliferation and survival . Additionally, 6-Bromo-1H-pyrazolo[3,4-b]pyridine has shown selectivity for certain cell lines, indicating its potential for targeted cancer therapy .

Cellular Effects

6-Bromo-1H-pyrazolo[3,4-b]pyridine has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting TRKs, this compound disrupts the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival . This disruption leads to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, 6-Bromo-1H-pyrazolo[3,4-b]pyridine has been shown to have minimal effects on non-cancerous cells, highlighting its potential as a selective anticancer agent .

Molecular Mechanism

The molecular mechanism of 6-Bromo-1H-pyrazolo[3,4-b]pyridine involves its binding to the kinase domain of TRKs, where it acts as a competitive inhibitor . This binding prevents the phosphorylation of the kinase domain, thereby inhibiting the activation of downstream signaling pathways . The compound’s pyrazolo portion serves as a hydrogen bond center, while the pyridine ring engages in π–π stacking interactions with specific amino acids in the kinase domain . These interactions stabilize the binding of 6-Bromo-1H-pyrazolo[3,4-b]pyridine to TRKs, enhancing its inhibitory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-1H-pyrazolo[3,4-b]pyridine have been studied over various time periods . The compound has demonstrated good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, except for CYP2C9 . Over time, 6-Bromo-1H-pyrazolo[3,4-b]pyridine maintains its inhibitory effects on TRKs, leading to sustained reductions in cell proliferation and increased apoptosis in cancer cells . Long-term studies have shown that the compound does not degrade significantly, ensuring its efficacy over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of 6-Bromo-1H-pyrazolo[3,4-b]pyridine vary with different dosages . At lower doses, the compound effectively inhibits TRKs and reduces tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including liver toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects .

Metabolic Pathways

6-Bromo-1H-pyrazolo[3,4-b]pyridine is metabolized primarily by cytochrome P450 enzymes, with CYP2C9 playing a significant role in its biotransformation . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolites are further processed through conjugation reactions, facilitating their excretion from the body . The metabolic pathways of 6-Bromo-1H-pyrazolo[3,4-b]pyridine are crucial for understanding its pharmacokinetics and optimizing its therapeutic use .

Transport and Distribution

Within cells and tissues, 6-Bromo-1H-pyrazolo[3,4-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells . Once inside the cells, 6-Bromo-1H-pyrazolo[3,4-b]pyridine localizes to the cytoplasm and nucleus, where it exerts its inhibitory effects on TRKs . The distribution of the compound within tissues is influenced by its physicochemical properties and interactions with cellular components .

Subcellular Localization

6-Bromo-1H-pyrazolo[3,4-b]pyridine predominantly localizes to the cytoplasm and nucleus of cells . This subcellular localization is essential for its activity, as it allows the compound to interact with TRKs and inhibit their activity . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell . Understanding the subcellular localization of 6-Bromo-1H-pyrazolo[3,4-b]pyridine is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

特性

IUPAC Name

6-bromo-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLXWXRTASHOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743696
Record name 6-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934560-92-6
Record name 6-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
6-Bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
6-Bromo-1H-pyrazolo[3,4-b]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。